Angiotensin II, ala(8)-

Übersicht

Beschreibung

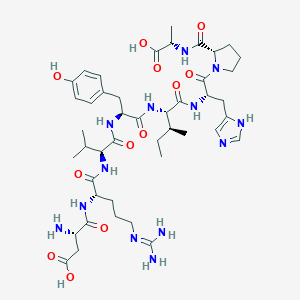

Angiotensin II, ala(8)- refers to a class of angiotensin II (Ang II) analogs where the 8th amino acid residue (phenylalanine in native Ang II) is substituted with alanine. A prominent example is Saralasin ([Sar¹, Ala⁸]-Ang II), an octapeptide competitive antagonist of Ang II receptors. This substitution alters receptor binding affinity and functional activity, rendering it a potent inhibitor of Ang II-mediated vasoconstriction and aldosterone secretion .

Structurally, Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) undergoes site-specific modifications in its analogs. In [Sar¹, Ala⁸]-Ang II, the N-terminal aspartic acid is replaced with sarcosine (Sar), enhancing metabolic stability, while the C-terminal phenylalanine is substituted with alanine, reducing agonist activity . These changes result in competitive antagonism at Ang II type 1 (AT1) receptors, making it a tool for studying the renin-angiotensin system (RAS) .

Vorbereitungsmethoden

BRL-42359 wird durch di-Deacetylierung von Famciclovir synthetisiert, gefolgt von Oxidation zu Penciclovir . Der Hauptweg der Umwandlung beinhaltet die Entfernung von Acetylgruppen aus Famciclovir unter Bildung von BRL-42359, das dann zu Penciclovir oxidiert wird . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

BRL-42359 durchläuft verschiedene Arten chemischer Reaktionen:

Oxidation: Die Hauptreaktion ist die Oxidation von BRL-42359 zu Penciclovir.

Reduktion: Obwohl weniger häufig, kann BRL-42359 unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: BRL-42359 kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Menadion und Isovanillin, die die Oxidationsreaktion hemmen . Das Hauptprodukt, das bei der Oxidation von BRL-42359 gebildet wird, ist Penciclovir .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Angiotensin II is a key regulator of blood pressure and fluid balance. Its role in cardiovascular health is well-documented, with numerous studies highlighting its effects on vascular smooth muscle cells and myocardial function.

- Blood Pressure Regulation : Angiotensin II is known to induce vasoconstriction, which increases blood pressure. A study involving 276 patients demonstrated that intravenous administration of angiotensin II led to significant increases in mean arterial pressure (MAP) and systolic blood pressure (SBP), indicating its potent pressor effects in various forms of shock (e.g., cardiogenic and septic) .

- Vascular Smooth Muscle Cell Proliferation : Angiotensin II stimulates the proliferation of vascular smooth muscle cells, contributing to vascular remodeling and hypertension. Research has shown that angiotensin II can increase superoxide anion generation in human endothelial cells, which is associated with oxidative stress and vascular damage .

Therapeutic Applications

Angiotensin II has therapeutic implications beyond its traditional role in hypertension management.

- Shock Treatment : In cases of shock where traditional therapies fail, angiotensin II has been used as a rescue agent. Its administration has been associated with improved hemodynamics and restoration of circulation in patients experiencing cardiac arrest .

- Heart Failure Management : The compound's ability to modulate cardiac contractility makes it a candidate for treating heart failure. Studies suggest that angiotensin II may have protective effects on cardiac function when administered appropriately .

Emerging Roles in Inflammation and Immunity

Recent research has expanded the understanding of angiotensin II's role in inflammation and immune responses.

- Pro-inflammatory Effects : Angiotensin II has been identified as a pro-inflammatory mediator that can exacerbate tissue injury through the activation of inflammatory pathways. It promotes the generation of reactive oxygen species (ROS) and enhances the expression of pro-inflammatory cytokines . This dual role suggests potential applications in treating inflammatory diseases by modulating angiotensin II signaling.

- Autoimmunity and Aging : The renin-angiotensin system (RAS), particularly angiotensin II, has been implicated in autoimmune diseases and aging-related tissue damage. Research indicates that blocking angiotensin II signaling can protect against neurodegenerative processes and promote longevity .

Case Studies and Clinical Findings

Several case studies illustrate the diverse applications of angiotensin II in clinical settings:

Wirkmechanismus

BRL-42359 exerts its effects through its conversion to penciclovir. The major pathway involves di-deacetylation to BRL-42359, followed by oxidation to penciclovir . Penciclovir then inhibits viral DNA polymerase, preventing the replication of herpes simplex viruses . The molecular targets and pathways involved include the inhibition of viral DNA synthesis, which is crucial for the antiviral activity of penciclovir .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Key angiotensin-related compounds vary in amino acid substitutions, receptor targets, and downstream effects:

Key Findings :

- Receptor Specificity : [Sar¹, Ala⁸]-Ang II binds preferentially to AT1 receptors, blocking Ang II-induced vasoconstriction. In contrast, Angiotensin (1-7) activates Mas receptors, counteracting Ang II effects (e.g., promoting vasodilation via nitric oxide) .

- Metabolic Stability: Substitutions like sarcosine (Sar) in [Sar¹, Ala⁸]-Ang II improve resistance to enzymatic degradation compared to native Ang II, though its half-life remains shorter than non-peptide antagonists (e.g., losartan) .

- Functional Outcomes : While [Sar¹, Ala⁸]-Ang II is a pure antagonist, Angiotensin III retains partial agonist activity at AT1 receptors, complicating its therapeutic utility .

Pharmacodynamic and Therapeutic Comparisons

- vs. ACE Inhibitors: Angiotensin II receptor blockers (ARBs, e.g., losartan) and [Sar¹, Ala⁸]-Ang II both target AT1 receptors, but ARBs offer oral bioavailability and prolonged action. ACE inhibitors (e.g., lisinopril) reduce Ang II production by inhibiting angiotensin-converting enzyme (ACE), whereas [Sar¹, Ala⁸]-Ang II directly blocks receptor binding .

- vs. ARNIs : Angiotensin receptor-neprilysin inhibitors (ARNIs, e.g., sacubitril/valsartan) combine AT1 blockade with neprilysin inhibition, enhancing vasoactive peptides (e.g., natriuretic peptides). [Sar¹, Ala⁸]-Ang II lacks this dual mechanism, limiting its utility in heart failure .

Critical Research Insights

- Separation Techniques : Capillary electrophoresis studies show that [Sar¹, Ala⁸]-Ang II and analogs can be resolved based on hydrophobicity and charge differences, aiding in pharmacokinetic analyses .

- Receptor Subtype Localization : Autoradiographic studies using selective antagonists (e.g., DuP 753 for AT1) highlight distinct brain regional distributions of AT1/AT2 receptors, informing CNS-targeted drug design .

- Clinical Limitations: Despite its diagnostic value, [Sar¹, Ala⁸]-Ang II's peptide nature limits oral bioavailability, a hurdle overcome by non-peptide ARBs like losartan .

Biologische Aktivität

Angiotensin II (Ang II) is a well-studied octapeptide hormone that plays a critical role in the regulation of blood pressure and fluid balance. The variant Angiotensin II, ala(8)-, which features an alanine substitution at the eighth position, has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of Angiotensin II, ala(8)-, highlighting its mechanisms of action, effects on various physiological processes, and implications for disease treatment.

Overview of Angiotensin II

Angiotensin II is primarily produced from angiotensinogen through the action of renin and angiotensin-converting enzyme (ACE). It exerts its effects via two main receptors: the angiotensin type 1 receptor (AT1R) and the angiotensin type 2 receptor (AT2R). The AT1R is primarily responsible for vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while AT2R mediates vasodilation and counter-regulatory effects .

Angiotensin II, ala(8)-, retains many of the biological activities associated with native Ang II but exhibits distinct pharmacological properties due to its structural modification. Research indicates that this variant may have altered receptor affinity and signaling pathways compared to standard Ang II.

- Receptor Binding : Angiotensin II, ala(8)-, shows a preferential binding affinity for AT2R over AT1R. This shift in receptor preference can lead to enhanced vasodilatory effects and reduced hypertensive responses .

- Signal Transduction : The activation of AT2R by Angiotensin II, ala(8)-, triggers pathways that promote anti-inflammatory responses and inhibit cell proliferation. This contrasts with the pro-inflammatory and proliferative actions mediated by AT1R activation .

Physiological Effects

The biological activity of Angiotensin II, ala(8)-, encompasses several key physiological processes:

- Vasodilation : By preferentially activating AT2R, this variant may induce vasodilation more effectively than standard Ang II. Studies have shown that administration of Angiotensin II, ala(8)- results in significant reductions in systemic vascular resistance .

- Cardiovascular Protection : Angiotensin II, ala(8)- has been observed to exert protective effects against cardiac hypertrophy and fibrosis in experimental models. Its ability to mitigate inflammatory cytokine release contributes to these protective benefits .

- Renal Function : In renal studies, Angiotensin II, ala(8)- has demonstrated the capacity to improve renal blood flow while reducing glomerular hypertension. This effect is particularly relevant in conditions such as diabetic nephropathy where renal protection is crucial .

Clinical Studies

A series of clinical studies have evaluated the effects of Angiotensin II variants on patients with cardiovascular diseases:

- Study on Shock Patients : A trial involving patients with cardiogenic shock showed that intravenous administration of Ang II led to significant increases in mean arterial pressure (MAP) and systolic blood pressure (SBP), suggesting a robust hemodynamic response that may be enhanced by variants like ala(8)- .

- Animal Models : In rodent models of hypertension induced by Ang II infusion, administration of Angiotensin II, ala(8)- resulted in lower blood pressure increases compared to standard Ang II. This suggests a potential therapeutic role for this variant in managing hypertension without exacerbating cardiovascular stress .

Comparative Table of Biological Activities

| Activity | Angiotensin II | Angiotensin II, ala(8)- |

|---|---|---|

| Receptor Preference | AT1R > AT2R | AT2R > AT1R |

| Vasodilatory Effect | Moderate | Strong |

| Pro-inflammatory Response | Yes | Minimal |

| Cardiovascular Protection | Limited | Enhanced |

| Renal Protective Effect | Moderate | Significant |

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to test the cardiovascular effects of Angiotensin II, ala(8)- in vitro?

To ensure reproducibility, experiments should include:

- Cell line selection : Use validated models (e.g., HCAEC cells as in ) with clear culture conditions.

- Dosage gradients : Test a range of concentrations (e.g., 0.1–100 nmol/L) to establish dose-response relationships .

- Control groups : Include baseline (0 nmol/L) and positive/negative controls.

- Method transparency : Document protocols for cell treatment, incubation times, and assay conditions in alignment with guidelines for methodological rigor .

Q. What strategies are effective for conducting a literature review on Angiotensin II, ala(8)- receptor interactions?

- Keyword selection : Use terms like "AT1/AT2 receptor specificity," "Ala(8) substitution," and "signaling pathways" to narrow searches .

- Database utilization : Prioritize PubMed and NIH resources for peer-reviewed studies, avoiding unreliable platforms .

- Citation tracking : Follow references in foundational papers to identify seminal works and resolve contradictions .

Q. How should researchers optimize dosage concentrations for Angiotensin II, ala(8)- in animal models?

- Pilot studies : Test incremental doses (e.g., 0.1–50 nmol/kg) to identify therapeutic vs. toxic thresholds.

- Temporal analysis : Monitor acute vs. chronic effects over 24-hour intervals, as seen in cell-based studies .

- Statistical validation : Use ANOVA to compare dose groups and ensure sample sizes meet power analysis requirements .

Advanced Research Questions

Q. How can conflicting data on Angiotensin II, ala(8)-’s role in AT1 vs. AT2 receptor activation be resolved?

- Receptor-specific inhibitors : Co-administer selective antagonists (e.g., Losartan for AT1, PD123319 for AT2) to isolate pathways .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes under varying conditions, resolving mechanistic ambiguities .

- Meta-analysis : Aggregate data from multiple studies to assess effect sizes and heterogeneity, addressing contradictions through pooled statistical models .

Q. What methodologies are recommended for analyzing longitudinal effects of Angiotensin II, ala(8)- in hypertensive models?

- Time-series experiments : Collect data at intervals (e.g., 7, 14, 21 days) to track blood pressure changes and organ damage.

- Multivariate regression : Control for confounding variables (e.g., diet, genetic background) to isolate compound-specific effects .

- Histopathological validation : Correlate physiological data with tissue biopsies to confirm mechanistic hypotheses .

Q. How can researchers validate novel hypotheses about Angiotensin II, ala(8)-’s interaction with non-canonical pathways?

- Knockout/knockdown models : Use CRISPR/Cas9 to silence candidate genes (e.g., β-arrestin) and assess functional redundancy .

- Cross-species comparisons : Test hypotheses in rodent and primate models to evaluate translational relevance .

- High-throughput screening : Employ phosphoproteomics to map signaling cascades activated by the peptide .

Q. What statistical approaches address anomalies in Angiotensin II, ala(8)- dose-response data?

- Non-linear modeling : Fit data to sigmoidal or biphasic curves if linear assumptions fail .

- Outlier detection : Use Grubbs’ test or robust regression to identify and exclude aberrant data points .

- Sensitivity analysis : Quantify how parameter uncertainties (e.g., assay variability) impact conclusions .

Q. Methodological Best Practices

- Data presentation : Use appendixes for raw datasets and highlight processed data in figures/tables to maintain clarity .

- Ethical reporting : Disclose conflicts of interest and adhere to guidelines for animal/human studies .

- Reproducibility : Archive protocols, reagents (e.g., batch numbers), and analysis code in open-access repositories .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67N13O12/c1-6-23(4)35(41(66)54-31(18-26-20-48-21-50-26)42(67)57-16-8-10-32(57)39(64)51-24(5)43(68)69)56-38(63)30(17-25-11-13-27(58)14-12-25)53-40(65)34(22(2)3)55-37(62)29(9-7-15-49-44(46)47)52-36(61)28(45)19-33(59)60/h11-14,20-24,28-32,34-35,58H,6-10,15-19,45H2,1-5H3,(H,48,50)(H,51,64)(H,52,61)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,59,60)(H,68,69)(H4,46,47,49)/t23-,24-,28-,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKWUWBLQQDQAC-VEQWQPCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171221 | |

| Record name | Angiotensin II, ala(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18197-01-8 | |

| Record name | Angiotensin II, ala(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II, ala(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.